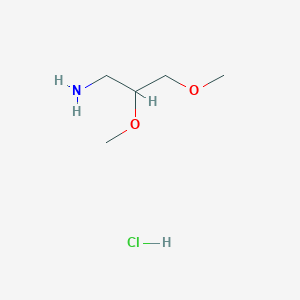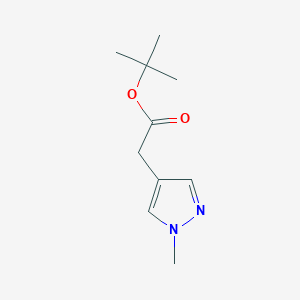
2,3-Dimethoxypropan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The InChI code for 2,3-Dimethoxypropan-1-amine hydrochloride is 1S/C5H13NO2.ClH/c1-7-4-5(3-6)8-2;/h5H,3-4,6H2,1-2H3;1H . The molecular weight is 155.62 g/mol .Physical And Chemical Properties Analysis
2,3-Dimethoxypropan-1-amine hydrochloride has a molecular weight of 155.62 g/mol . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Evaluation as Antineoplastic Agents
One significant application involves the synthesis and biological evaluation of derivatives of 2,3-Dimethoxypropan-1-amine hydrochloride for antineoplastic (anti-cancer) purposes. For instance, derivatives have shown high levels of activity against a panel of human and animal cancer cell lines by inhibiting tubulin polymerization, indicating potential as cancer cell growth inhibitors (Pettit et al., 2003).
Development of Novel Synthetic Routes
Research has also focused on the development of novel synthetic routes for creating versatile building blocks, including 1-substituted 2,2-dimethoxyethylamine hydrochlorides, for further chemical synthesis. These methodologies offer efficient and convenient routes for preparing compounds with wide substrate scopes, showcasing its utility in organic synthesis (Bo Liu et al., 2009).
Catalysis and Organic Transformations
In catalysis, 2,3-Dimethoxypropan-1-amine hydrochloride derivatives have been used to mediate diastereoselective synthesis, illustrating the compound's role in facilitating specific organic transformations. This application underscores its importance in the synthesis of complex molecules with high selectivity (Jayanthi Yadav et al., 2001).
Conformational Analysis and Drug Design
Moreover, the conformational analysis of derivatives has provided insights into the design of more effective drugs. Structural studies, including X-ray diffraction analysis, have enriched understanding of the molecular conformation of such compounds, aiding in the rational design of pharmaceuticals (W. Nitek et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2,3-dimethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.ClH/c1-7-4-5(3-6)8-2;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKTYWCZLZCJTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypropan-1-amine hydrochloride | |
CAS RN |
1443981-46-1 | |
| Record name | 1-Propanamine, 2,3-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)



![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)


methanamine hydrochloride](/img/structure/B1377471.png)




